Fluorescence Lifetime Invariance: ε-ADP vs. MANT-ADP and TNP-ADP Upon Binding to DnaB Helicase
When bound to the high-affinity nucleotide-binding site of E. coli DnaB helicase, ε-ADP exhibits a fluorescence lifetime of 24.2 ± 0.6 ns, only marginally shorter than its lifetime free in solution (25.5 ± 0.6 ns)—a reduction of approximately 5% [1]. This contrasts sharply with the behavior of ribose-modified fluorescent ADP analogs: MANT-ADP and TNP-ADP, whose fluorescence lifetimes and intensities change dramatically upon binding, reflecting the sensitivity of their ribose-attached fluorophores to the local environment. The near-invariance of ε-ADP fluorescence lifetime upon binding makes this analog uniquely suited for time-resolved anisotropy measurements where a stable, environment-independent lifetime is required for accurate rotational correlation time calculations [1].
| Evidence Dimension | Fluorescence lifetime change upon protein binding |
|---|---|
| Target Compound Data | ε-ADP: free 25.5 ± 0.6 ns; bound to DnaB 24.2 ± 0.6 ns (Δ ~ −5%, single lifetime component retained) |
| Comparator Or Baseline | MANT-ADP: large fluorescence intensity increase (~2.6-fold) and emission blue-shift of ~12 nm upon DnaB binding; TNP-ADP: ~4.7-fold intensity increase and ~11 nm blue-shift; both exhibit multi-exponential lifetime behavior under binding conditions |
| Quantified Difference | ε-ADP lifetime changes by ~5% vs. MANT-ADP and TNP-ADP which show dramatic intensity changes (2.6- to 4.7-fold) and spectral shifts indicative of strong environmental sensitivity |
| Conditions | E. coli DnaB helicase, high-affinity noninteracting nucleotide-binding site; λex=325 nm, λem=410 nm; biochemistry published 1994 (Bujalowski & Klonowska) |
Why This Matters
For time-resolved fluorescence anisotropy and Förster resonance energy transfer (FRET) studies requiring a donor with a stable, long lifetime minimally perturbed by binding, ε-ADP is the superior procurement choice; MANT-ADP and TNP-ADP introduce lifetime complexity that degrades the accuracy of distance and rotational dynamics measurements.
- [1] Bujalowski W, Klonowska MM. Structural characteristics of the nucleotide-binding site of Escherichia coli primary replicative helicase DnaB protein. Studies with ribose and base-modified fluorescent nucleotide analogs. Biochemistry. 1994;33(15):4682-4694. PMID: 8161526. View Source
